3,5-Dimethyl-1,2,4-oxadiazole

Beschreibung

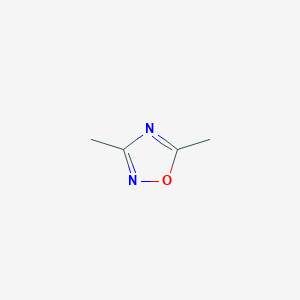

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dimethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-5-4(2)7-6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJOAIYFUCQZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513347 | |

| Record name | 3,5-Dimethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10403-80-2 | |

| Record name | 3,5-Dimethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3,5-Dimethyl-1,2,4-oxadiazole (CAS 10403-80-2): Synthesis, Characterization, and Applications in Modern Drug Discovery

Executive Overview

This technical guide provides an in-depth analysis of 3,5-Dimethyl-1,2,4-oxadiazole, a foundational heterocyclic compound that serves as a critical building block in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a "privileged" structure in drug discovery, primarily valued for its role as a robust bioisosteric replacement for metabolically labile ester and amide functionalities.[1] This guide details the rationale behind its utility, outlines its principal synthetic pathway via amidoxime acylation and cyclization, presents a comprehensive physicochemical and spectroscopic profile, and discusses its broader applications in the development of novel therapeutics. The content herein is curated for researchers, medicinal chemists, and drug development scientists, offering both theoretical insights and practical, field-proven methodologies.

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The strategic importance of the 1,2,4-oxadiazole ring system in drug design cannot be overstated. Its five-membered aromatic structure, containing one oxygen and two nitrogen atoms, imparts a unique combination of chemical stability and electronic properties that medicinal chemists leverage to overcome common pharmacological hurdles.

Bioisosterism: Beyond a Simple Replacement

The most celebrated application of the 1,2,4-oxadiazole core is as a bioisostere for ester and amide groups.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The substitution of an ester or amide with a 1,2,4-oxadiazole is not merely a structural swap but a strategic decision to enhance a drug candidate's profile:

-

Metabolic Stability: Esters and amides are susceptible to enzymatic hydrolysis by esterases and amidases, respectively, often leading to rapid metabolic degradation and poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring is exceptionally resistant to such enzymatic cleavage, significantly enhancing the metabolic stability and in vivo half-life of a drug molecule.

-

Modulation of Physicochemical Properties: The oxadiazole ring acts as a rigid, planar linker that can orient pharmacophoric groups in a desired vector. Furthermore, its nitrogen atoms are weak hydrogen bond acceptors, capable of participating in crucial ligand-receptor interactions.[2]

-

Diverse Biological Activity: The inherent electronic nature of the scaffold has made it a key component in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3]

The 3,5-dimethyl derivative, in particular, serves as one of the simplest and most fundamental representations of this class, making it an ideal model compound for studying the core properties and reactivity of the 1,2,4-oxadiazole system.

Physicochemical and Spectroscopic Profile (CAS 10403-80-2)

A thorough understanding of a compound's physical and spectral properties is a prerequisite for its effective use in synthesis and research. The data for this compound is summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 10403-80-2 | [4] |

| Molecular Formula | C₄H₆N₂O | [4][5] |

| Molecular Weight | 98.10 g/mol | [4][5] |

| Appearance | Solid | [5] |

| Topological Polar Surface Area | 38.9 Ų | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| XLogP3-AA (Lipophilicity) | 0.9 | [4] |

Table 2: Spectroscopic Data

| Technique | Expected/Reported Data |

| ¹H NMR (CDCl₃) | δ ~2.5 ppm (s, 3H, C5-CH₃), δ ~2.3 ppm (s, 3H, C3-CH₃). The two methyl groups are in different electronic environments and should appear as two distinct singlets. |

| ¹³C NMR (CDCl₃) | δ ~175 ppm (C5), δ ~167 ppm (C3), δ ~12 ppm (C5-C H₃), δ ~10 ppm (C3-C H₃). The chemical shifts for the ring carbons (C3 and C5) are significantly downfield due to the influence of the heteroatoms.[6][7] |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 98.05. The exact mass is 98.0480.[4] |

| Infrared (IR) | ~1615 cm⁻¹ (C=N stretch), ~1570 cm⁻¹ (ring stretch), ~1380 cm⁻¹ (C-O stretch). |

Synthesis and Mechanistic Rationale

The most reliable and widely adopted method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the condensation of an amidoxime with an acylating agent, followed by a cyclodehydration step.[1] This pathway is efficient, high-yielding, and utilizes readily available starting materials.

Core Synthesis Workflow: From Amidoxime to Oxadiazole

The synthesis of this compound is a textbook example of this process, starting from acetamidoxime and an acetylating agent such as acetic anhydride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H6N2O | CID 12934018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 3,5-Dimethyl-1,2,4-oxadiazole for Advanced Research

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention from the scientific community, particularly within the realm of drug discovery and development.[1][2] Its prevalence in biologically active compounds stems from its unique physicochemical properties, including its role as a robust bioisostere for amide and ester groups, which enhances metabolic stability and modulates pharmacokinetic profiles.[3] This guide focuses on a fundamental member of this class, This compound , providing a comprehensive technical overview of its synthesis, characterization, and the strategic importance of its core structure for professionals engaged in chemical biology and medicinal chemistry.

As a Senior Application Scientist, the intent here is not merely to present data, but to provide a causal narrative—elucidating the rationale behind synthetic choices and analytical methods. This document is structured to serve as a practical and authoritative resource, empowering researchers to leverage the full potential of the 1,2,4-oxadiazole scaffold in their work.

Core Properties and Molecular Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This compound is a structurally simple yet chemically significant molecule. Its key identifiers and computed properties are summarized below for quick reference and integration into research databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 10403-80-2 | PubChem[4] |

| Molecular Formula | C₄H₆N₂O | PubChem[4] |

| Molecular Weight | 98.10 g/mol | PubChem[4] |

| Canonical SMILES | CC1=NOC(=N1)C | PubChem[4] |

| InChIKey | HNJOAIYFUCQZAA-UHFFFAOYSA-N | PubChem[4] |

| MDL Number | MFCD08236810 | Sigma-Aldrich |

Synthesis and Mechanistic Rationale

The construction of the 3,5-disubstituted-1,2,4-oxadiazole ring is a cornerstone of heterocyclic chemistry. The most prevalent and reliable strategy involves the acylation of an amidoxime followed by a dehydrative cyclization. This approach offers high modularity, allowing for diverse substitutions at the C3 and C5 positions.

Core Synthetic Principle: Amidoxime Acylation-Cyclization

The fundamental logic of the synthesis is a two-step sequence that is often performed in a single pot.

-

O-Acylation: The nucleophilic nitrogen of the amidoxime attacks an activated carboxylic acid derivative (such as an acyl chloride or anhydride) to form an O-acyl amidoxime intermediate.

-

Cyclodehydration: This intermediate, upon heating or treatment with a base, undergoes intramolecular cyclization with the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring.

The choice of reagents and conditions is critical for optimizing yield and purity. The use of a base is often necessary to facilitate both the initial acylation and the final cyclization step. Modern methodologies have introduced catalysts and microwave-assisted conditions to improve reaction times and efficiency.[5]

Experimental Protocol: Synthesis from Acetamidoxime

This protocol describes a reliable method for the laboratory-scale synthesis of this compound. The self-validating nature of this protocol lies in the clear phase changes and the straightforward purification, ensuring high fidelity.

Materials:

-

Acetamidoxime (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Pyridine (as solvent and base)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamidoxime in pyridine under an inert atmosphere (e.g., nitrogen).

-

Rationale: Pyridine serves as both a solvent and an acid scavenger, neutralizing the acetic acid byproduct from the anhydride, which drives the acylation forward. An inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Acylation: Cool the solution to 0 °C using an ice bath. Add acetic anhydride dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Rationale: The initial cooling controls the exothermic acylation reaction. Allowing the reaction to proceed at room temperature ensures complete formation of the O-acyl intermediate.

-

-

Cyclization: Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Thermal energy drives the intramolecular cyclodehydration to form the aromatic oxadiazole ring, which is the rate-limiting step.

-

-

Workup and Extraction: After cooling, pour the reaction mixture into ice-cold water and extract with diethyl ether (3x). Combine the organic layers.

-

Rationale: This step quenches the reaction and separates the organic product from the water-soluble pyridine and salts.

-

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The bicarbonate wash removes any remaining acetic acid. Drying and concentration isolate the crude product.

-

-

Final Purification: Purify the crude oil via flash column chromatography or distillation to yield this compound as a clear liquid.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.

| Technique | Expected Signature for this compound |

| ¹H NMR | Two distinct singlets in the aliphatic region (approx. δ 2.3-2.6 ppm), each integrating to 3H, corresponding to the two non-equivalent methyl groups at the C3 and C5 positions. |

| ¹³C NMR | Signals for the two methyl carbons (approx. δ 10-15 ppm). Two distinct quaternary carbon signals for C3 and C5 of the heterocyclic ring (approx. δ 165-175 ppm).[6] |

| IR Spectroscopy | Characteristic stretching vibrations for C=N (approx. 1600-1650 cm⁻¹) and C-O within the ring (approx. 1200-1250 cm⁻¹). Absence of N-H or O-H stretches confirms cyclization.[7] |

| Mass Spectrometry (GC-MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (m/z = 98). Fragmentation patterns can further confirm the structure.[4] |

Strategic Importance in Drug Development

The 1,2,4-oxadiazole moiety is considered a "privileged scaffold" because it is a versatile bioisostere of amides and esters, functionalities that are common in bioactive molecules but are often susceptible to enzymatic hydrolysis.[3]

The Bioisosteric Advantage

-

Metabolic Stability: Replacing an ester or amide with a 1,2,4-oxadiazole ring prevents hydrolysis by esterases and amidases, thereby increasing the compound's in vivo half-life and bioavailability.

-

Receptor Interaction: The oxadiazole ring retains the key electronic features of the original functional group, including hydrogen bond accepting capabilities (via the nitrogen and oxygen atoms), allowing it to maintain critical interactions with biological targets.

-

Physicochemical Properties: The rigid, aromatic nature of the ring can improve cell permeability and favorably influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

Therapeutic Applications

The structural motif of 1,2,4-oxadiazole is integral to numerous compounds investigated for a wide spectrum of diseases. Its derivatives have demonstrated significant potential across various therapeutic areas.[2][8][9]

| Therapeutic Area | Example Application / Activity | Rationale for Scaffold |

| Oncology | Derivatives have shown potent anti-proliferative activity against various cancer cell lines, including pancreatic and prostate cancer.[1][10] | The scaffold acts as a rigid core to correctly orient pharmacophoric groups for optimal target binding (e.g., kinase inhibition). |

| Infectious Diseases | Compounds exhibit antibacterial activity, including against multi-resistant Gram-positive bacteria.[2] | The ring system can be part of molecules that inhibit essential bacterial enzymes or processes. |

| Neurology | Muscarinic receptor agonists for potential treatment of cognitive disorders.[11] | The oxadiazole serves as a stable mimic of the ester group found in acetylcholine, enhancing CNS penetration and duration of action. |

| Agriculture | Tioxazafen is a nematicide containing the 1,2,4-oxadiazole core.[12] | The scaffold provides the necessary structural and electronic properties for potent activity against agricultural pests.[12] |

| Inflammation | Anti-inflammatory agents.[1][8] | The rigid structure can facilitate binding to inflammatory targets like COX or cytokine receptors. |

Conclusion

This compound serves as an excellent model compound for understanding the chemistry and utility of the broader 1,2,4-oxadiazole class. Its straightforward synthesis and clear analytical profile make it an ideal starting point for educational and research purposes. For drug development professionals, the key takeaway is the strategic value of the 1,2,4-oxadiazole core as a metabolically robust and synthetically versatile scaffold. By mastering its synthesis and appreciating its bioisosteric properties, researchers are well-equipped to design next-generation therapeutics with improved efficacy and superior pharmacokinetic profiles.

References

-

Gomółka, E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 22(21), 11593. [Link]

-

Marzullo, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-415. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Gomółka, E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Street, L. J., et al. (1992). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 35(16), 2904–2915. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

-

Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. [Link]

-

Rosa, F. A., et al. (2015). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica, 16(2). [Link]

-

Kumar, D., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2739-2741. [Link]

-

de Oliveira, C. S., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 27(19), 6529. [Link]

-

Sahu, N., et al. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Renewable Energy and Its Commercialization, 10(1), 10-16. [Link]

-

Semantic Scholar. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

Gao, M., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2697. [Link]

-

Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. [Link]

-

Wnorowska, U., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2416. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H6N2O | CID 12934018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. journalspub.com [journalspub.com]

- 8. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3,5-Dimethyl-1,2,4-oxadiazole: Properties, Synthesis, and Applications for the Research Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dimethyl-1,2,4-oxadiazole, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The 1,2,4-oxadiazole moiety is a versatile bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] This guide delves into the synthesis, reactivity, and spectral characterization of the 3,5-dimethyl substituted variant, offering practical insights and detailed protocols for researchers and scientists in the field.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its inherent stability and unique electronic properties make it a valuable building block in the design of novel therapeutic agents.[2] The 3,5-disubstituted 1,2,4-oxadiazoles, in particular, have garnered significant attention due to their prevalence in a wide array of biologically active molecules, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The methyl groups at the 3 and 5 positions of the molecule in focus, this compound, provide a simple yet important model for understanding the fundamental properties of this heterocyclic system.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development, influencing factors such as solubility, absorption, and distribution.

General Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | [5] |

| Molecular Weight | 98.10 g/mol | [5] |

| CAS Number | 10403-80-2 | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | CC1=NOC(=N1)C | [5] |

| InChI | InChI=1S/C4H6N2O/c1-3-5-4(2)7-6-3/h1-2H3 | [5] |

Experimental and Predicted Physical Properties

While specific experimental data for the physical properties of this compound are not extensively reported in readily available literature, the following table includes computed values and general observations for related 1,2,4-oxadiazole derivatives.

| Property | Experimental Value | Predicted/General Value | Notes |

| Melting Point | Data not available | Likely a low-melting solid or liquid at room temperature | Simple aliphatic substituted 1,2,4-oxadiazoles tend to be oils or low-melting solids. |

| Boiling Point | Data not available | - | - |

| Density | Data not available | - | - |

| Solubility | Data not available | Generally soluble in organic solvents like DMSO, ethyl acetate, and chloroform. | The solubility of 1,2,4-oxadiazole derivatives can be influenced by their substituents. |

Synthesis of this compound: A Validated Protocol

The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime intermediate.[6] This approach offers high yields and a straightforward procedure. Below is a detailed, two-step protocol for the synthesis of this compound.

Rationale Behind the Synthetic Strategy

This synthesis proceeds through two key stages: the formation of acetamidoxime from acetonitrile, followed by its acylation with acetic anhydride and subsequent in-situ cyclization. The use of a base in the first step facilitates the addition of hydroxylamine to the nitrile. The second step, the cyclization of the O-acylamidoxime, is a dehydration reaction, often promoted by heating.

Experimental Protocol

Step 1: Synthesis of Acetamidoxime

-

To a solution of hydroxylamine hydrochloride (1.0 eq) and a suitable base such as sodium carbonate (0.5 eq) in aqueous ethanol, add acetonitrile (1.0 eq).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield acetamidoxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude acetamidoxime (1.0 eq) in a suitable solvent such as pyridine or a mixture of pyridine and a non-polar solvent like toluene.

-

Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with dilute hydrochloric acid to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Stability

The 1,2,4-oxadiazole ring is generally stable to a range of conditions, which contributes to its utility in medicinal chemistry.[7]

-

Stability to Acid and Base: 3,5-Disubstituted 1,2,4-oxadiazoles exhibit good stability towards both acidic and basic hydrolysis, a desirable feature for a bioisostere of ester and amide groups.[1] However, extreme conditions can lead to ring cleavage.

-

Thermal Stability: The aromatic nature of the 1,2,4-oxadiazole ring imparts significant thermal stability.

-

Reactivity towards Nucleophiles: The carbon atoms of the 1,2,4-oxadiazole ring are electron-deficient and can be susceptible to nucleophilic attack, although they are generally less reactive than other heterocyclic systems. The reactivity can be influenced by the nature of the substituents at the 3 and 5 positions.

-

Rearrangements: Under certain conditions, such as photochemical irradiation or strong heating, 1,2,4-oxadiazoles can undergo various rearrangement reactions.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the expected spectral features based on its structure and data from analogous compounds are described below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two singlets corresponding to the two methyl groups at the 3 and 5 positions. The chemical shifts of these methyl protons would likely be in the range of δ 2.0-3.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework. Key expected signals include:

-

Two signals for the methyl carbons, typically in the range of δ 10-20 ppm.

-

Two signals for the C3 and C5 carbons of the oxadiazole ring, which are expected to appear in the downfield region, typically between δ 160-180 ppm.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:

-

C-H stretching vibrations from the methyl groups around 2900-3000 cm⁻¹.

-

C=N stretching vibrations of the oxadiazole ring in the region of 1600-1650 cm⁻¹.

-

N-O and C-O stretching vibrations, which are characteristic of the oxadiazole ring, typically observed in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 98. The fragmentation pattern would likely involve cleavage of the oxadiazole ring.

Applications in Drug Discovery and Development

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry. Its ability to act as a bioisosteric replacement for ester and amide groups allows for the modulation of a compound's ADME (absorption, distribution, metabolism, and excretion) properties.[1] This can lead to improved oral bioavailability and metabolic stability.[1]

Derivatives of 1,2,4-oxadiazole have been investigated for a wide range of therapeutic targets, including:

-

Oncology: As anticancer agents.[3]

-

Inflammation: As anti-inflammatory agents.[3]

-

Infectious Diseases: As antibacterial and antiviral agents.[3]

The simple 3,5-dimethyl substitution pattern serves as a fundamental starting point for the elaboration of more complex and potent drug candidates.

Conclusion

This compound is a foundational molecule for understanding the chemistry and potential applications of the 1,2,4-oxadiazole class of heterocycles. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and an outline of its spectroscopic characterization and relevance in drug discovery. The inherent stability and versatile reactivity of this scaffold ensure its continued importance in the development of new chemical entities with therapeutic potential.

References

-

Baykov, S., et al. (2017). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 22(1), 153. Available at: [Link]

-

Marzullo, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-415. Available at: [Link]

-

Kumar, A. K., et al. (2018). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology, 11(7), 3147-3154. Available at: [Link]

-

Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Available at: [Link]

-

Hemming, K. (2008). 5.04 - 1,2,4-Oxadiazoles. In A. R. Katritzky, C. A. Ramsden, E. F. V. Scriven, & R. J. K. Taylor (Eds.), Comprehensive Organic Functional Group Transformations II (pp. 241-310). Elsevier. Available at: [Link]

-

Gomha, S. M., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. Available at: [Link]

-

Kivrak, B., & Zora, M. (2022). Unusual Formation of 1,2,4-Oxadiazin-5-one Core in Reaction of Amidoximes with Maleic or Fumaric Esters. International Journal of Molecular Sciences, 23(21), 13406. Available at: [Link]

-

Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-223. Available at: [Link]

-

de Souza, M. V. N., et al. (2013). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society, 24(12), 2005-2011. Available at: [Link]

-

Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3171. Available at: [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-548. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. This compound | C4H6N2O | CID 12934018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

3,5-Dimethyl-1,2,4-oxadiazole molecular weight and formula

An In-Depth Technical Guide to 3,5-Dimethyl-1,2,4-oxadiazole: Properties, Synthesis, and Applications

Executive Summary

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] Its value stems from its role as a robust bioisosteric replacement for amide and ester functionalities, a strategy frequently employed to enhance the pharmacokinetic profiles of drug candidates.[2] This guide focuses on a fundamental member of this class, this compound, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, detail a validated synthetic protocol with mechanistic insights, discuss analytical characterization, and explore its broader applications as a key building block in the design of bioactive molecules.

Section 1: Core Molecular Profile

This compound is a symmetrically substituted heterocyclic compound. The 1,2,4-oxadiazole core consists of one oxygen and two nitrogen atoms in a five-membered aromatic ring.[2] This arrangement confers specific electronic properties and spatial geometry that make it an effective mimic for other chemical groups in biologically active molecules. Its fundamental properties are summarized below.

Physicochemical Properties

The essential identifiers and computed properties for this compound are crucial for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | PubChem[3], Sigma-Aldrich[4] |

| Molecular Weight | 98.10 g/mol | PubChem[3], Sigma-Aldrich[4] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 10403-80-2 | PubChem[3] |

| Canonical SMILES | CC1=NOC(=N1)C | PubChem[3] |

| InChIKey | HNJOAIYFUCQZAA-UHFFFAOYSA-N | PubChem[3] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most common and reliable methods proceeding through the acylation of an amidoxime followed by cyclodehydration.[5] This approach is favored due to the wide availability of starting materials and generally high yields.

Principle of Synthesis

The core transformation involves the reaction of an amidoxime with an acylating agent. For this compound, this translates to the reaction between acetamidoxime and an acetylating agent like acetic anhydride or acetyl chloride. The initial step is the O-acylation of the amidoxime, forming an O-acylamidoxime intermediate. This intermediate is often unstable and is typically not isolated, undergoing subsequent base- or heat-promoted cyclization to yield the stable 1,2,4-oxadiazole ring.[6] The choice of a base, such as pyridine or even inorganic bases like potassium carbonate, is critical to facilitate the final ring-closing dehydration step under mild conditions.[6]

Detailed Experimental Protocol: Synthesis from Acetamidoxime and Acetic Anhydride

This protocol describes a standard, self-validating procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Acetamidoxime

-

Acetic Anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve acetamidoxime (1.0 eq) in pyridine at room temperature. The pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct formed during the reaction.

-

Acylation: Cool the solution in an ice bath to 0 °C. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. The exothermic reaction is controlled by the slow addition and cooling, preventing side reactions.

-

Cyclization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux (gentle heating, ~80-100 °C) for 2-4 hours. This thermal energy drives the cyclodehydration of the O-acylamidoxime intermediate to form the aromatic oxadiazole ring.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water to quench any remaining acetic anhydride.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). The organic product will preferentially move into the ether layer.

-

Workup - Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to remove residual acetic acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by distillation or column chromatography if necessary to achieve high purity.

Workflow Visualization

Caption: A workflow diagram for the synthesis of this compound.

Section 3: Analytical Characterization

Confirmation of the successful synthesis and purity of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show a characteristic singlet for the two equivalent methyl groups. ¹³C NMR spectroscopy is also highly informative for confirming the carbon skeleton of the heterocyclic ring and the methyl substituents.[7]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The PubChem database indicates the availability of GC-MS data, which would show a molecular ion peak corresponding to the molecular weight of 98.10 g/mol .[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups and confirm the absence of starting material functionalities (e.g., N-H and O-H stretches from the amidoxime).

Section 4: Applications in Research and Drug Development

While this compound is a simple model compound, the 1,2,4-oxadiazole scaffold it represents is of immense importance in drug discovery.

The 1,2,4-Oxadiazole as a Bioisostere

In medicinal chemistry, a critical goal is to optimize the properties of a lead compound to improve its efficacy, safety, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). The 1,2,4-oxadiazole ring is widely recognized as a bioisostere for amide and ester groups. This means it has a similar size, shape, and electronic distribution, allowing it to replace these groups in a drug molecule without losing the key interactions with its biological target.

The rationale for this replacement is compelling:

-

Metabolic Stability: Amide and ester bonds are susceptible to hydrolysis by enzymes (amidases and esterases) in the body, leading to rapid metabolism and clearance. The aromatic 1,2,4-oxadiazole ring is chemically robust and resistant to such enzymatic degradation, often increasing the drug's half-life.

-

Physicochemical Properties: Replacing an amide or ester with an oxadiazole can fine-tune properties like lipophilicity (logP/logD) and aqueous solubility, which are critical for a drug's ability to be absorbed and distributed throughout the body.[2]

Therapeutic Potential of Derivatives

The 1,2,4-oxadiazole nucleus is a privileged scaffold found in numerous compounds with a broad spectrum of biological activities.[1] Derivatives have shown promise as:

-

Anticancer Agents: Many 3,5-disubstituted 1,2,4-oxadiazoles have been synthesized and evaluated for their potent anticancer activities against various human cancer cell lines.[1][8]

-

Anti-inflammatory and Analgesic Agents: The scaffold has been incorporated into molecules designed to treat inflammation and pain.[8]

-

Antimicrobial Agents: Compounds featuring the 1,2,4-oxadiazole ring have demonstrated activity against bacteria and other microbes.[8]

Logical Pathway of Bioisosteric Replacement

Caption: The strategic use of a 1,2,4-oxadiazole as a bioisostere for an amide/ester.

Section 5: Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound. While a specific safety data sheet (SDS) is not widely available, general precautions for heterocyclic organic compounds should be strictly observed.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[11]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.

Section 6: Conclusion and Future Outlook

This compound serves as an archetypal example of a structurally important heterocyclic scaffold. While simple in its own right, it embodies the chemical properties that make the 1,2,4-oxadiazole ring a powerful tool for medicinal chemists. Its straightforward synthesis and the stability of the core ring structure provide a reliable platform for the development of more complex derivatives. The continued exploration of 1,2,4-oxadiazoles as bioisosteres and pharmacophores ensures that this class of compounds will remain a cornerstone of modern drug discovery programs, contributing to the development of next-generation therapeutics with improved safety and efficacy profiles.

References

-

Gomółka, G., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(23), 7249. Available at: [Link]

-

Nilsson, I., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(9), 4026-4047. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Marzullo, P., et al. (2021). Recent Advances on 1,2,4-Oxadiazoles: From Synthesis to Reactivity and Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-414. Available at: [Link]

-

Fustero, S., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 532-541. Available at: [Link]

-

Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3326. Available at: [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-2,5-dihydro-1,2,4-oxadiazol-4-ium. National Center for Biotechnology Information. Retrieved from: [Link]

-

Nayak, S. K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from: [Link]

-

Li, J., et al. (2018). Synthesis of 3,5-Diaryl-1,2,4-oxadiazole by One-Pot Homocoupling Reaction. Journal of Heterocyclic Chemistry, 55(10), 2354-2359. Available at: [Link]

-

de Oliveira, C. B., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 27(20), 6848. Available at: [Link]

-

Srivastava, R. M., et al. (1988). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry, 26(1), 84-85. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C4H6N2O | CID 12934018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

A Senior Application Scientist's Guide to the Synthesis of 3,5-Dimethyl-1,2,4-oxadiazole from Acetamidoxime

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry. Its prevalence in drug discovery is not accidental; it serves as a robust and hydrolytically stable bioisostere for ester and amide functionalities, crucial for improving the pharmacokinetic profiles of potential drug candidates.[1] This guide moves beyond a mere recitation of steps to provide a deep, mechanistic, and practical understanding of the synthesis of a fundamental member of this class, 3,5-dimethyl-1,2,4-oxadiazole, from the readily accessible precursor, acetamidoxime. Our focus is on the causality behind the chemistry—the "why" that transforms a procedure into a reliable and scalable synthetic asset.

The Core Synthetic Strategy: A Tale of Two Steps

The most direct and widely applied method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core from an amidoxime is a two-stage process: (1) O-acylation of the amidoxime, followed by (2) a cyclodehydration event.[2][3] This approach offers a logical and modular assembly, where the two substituents of the final heterocycle are derived from the starting amidoxime and the acylating agent, respectively.

Mechanistic Deep Dive: From Nucleophilic Attack to Aromatization

Understanding the underlying mechanism is paramount for troubleshooting, optimization, and adaptation of the synthesis to more complex substrates.

-

Step 1: The Acylation of Acetamidoxime. The acetamidoxime molecule presents two primary nucleophilic sites: the nitrogen of the amino group (-NH₂) and the oxygen of the hydroxylamine group (-NOH). When introduced to an electrophilic acetylating agent like acetic anhydride, a competition ensues. The desired pathway for 1,2,4-oxadiazole formation is exclusively via O-acylation.[2]

-

Causality: While the amino group is typically a potent nucleophile, the reaction with carboxylic anhydrides leads preferentially to the O-acylated product.[2] This is the critical first step, forming the O-acetylacetamidoxime intermediate. The use of a base like pyridine is common, not only as a solvent but to neutralize the acetic acid byproduct, thereby driving the equilibrium towards the acylated product.

-

-

Step 2: Thermal Cyclodehydration. The isolated O-acetylacetamidoxime intermediate is primed for cyclization. This transformation is most classically achieved through the application of thermal energy.

-

Causality: High temperatures (typically >100 °C) provide the activation energy for an intramolecular nucleophilic attack where the lone pair of the -NH₂ nitrogen attacks the electrophilic carbonyl carbon of the newly formed ester group. This forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of water to yield the stable, aromatic 1,2,4-oxadiazole ring.[2] The stability of the resulting aromatic system is the thermodynamic driving force for the dehydration.

-

The complete reaction pathway is illustrated below.

Caption: High-level overview of the synthetic pathway.

Field-Validated Experimental Protocol

This protocol describes a robust, classical thermal synthesis. It is designed to be self-validating; successful isolation of the intermediate in Part A provides a high degree of confidence for the success of Part B.

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | M.P. (°C) | B.P. (°C) |

| Acetamidoxime | 74.08 | - | 136-138 | - |

| Acetic Anhydride | 102.09 | 1.08 | -73 | 140 |

| Pyridine | 79.10 | 0.982 | -42 | 115 |

| Toluene | 92.14 | 0.867 | -95 | 111 |

| Sodium Bicarbonate | 84.01 | - | 50 (dec.) | - |

| Anhydrous MgSO₄ | 120.37 | - | 1124 | - |

Part A: Synthesis of O-acetylacetamidoxime

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetamidoxime (7.41 g, 0.10 mol).

-

Solvent Addition: Add dry pyridine (30 mL) to the flask and stir to dissolve the solid. Cool the resulting solution to 0 °C in an ice-water bath.

-

Insight: Pyridine acts as both a solvent and an acid scavenger. Cooling is critical to control the exothermic reaction between the amine and the highly reactive anhydride.

-

-

Reagent Addition: Add acetic anhydride (10.21 g, 0.10 mol, 9.45 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water. The O-acetylacetamidoxime intermediate will often precipitate as a white solid. If it oils out, scratch the flask to induce crystallization.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL) to remove pyridine hydrochloride, and dry under vacuum. The product can be used directly in the next step or recrystallized from an ethanol/water mixture for higher purity.

Part B: Cyclodehydration to this compound

-

Reactor Setup: Place the dried O-acetylacetamidoxime (assume ~10.4 g, ~0.09 mol from the previous step) into a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Solvent Addition: Add toluene (50 mL).

-

Thermal Cyclization: Heat the mixture to reflux (approx. 110 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Insight: Toluene is an excellent solvent for this step, providing the necessary temperature for thermal dehydration while being relatively inert. The progress is visually marked by the formation of water, which can sometimes be observed in a Dean-Stark trap if used.

-

-

Work-up: Cool the reaction mixture to room temperature. Transfer the toluene solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any acetic acid traces, followed by brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil is this compound. It can be purified by fractional distillation under reduced pressure (B.P. approx. 142-144 °C at atmospheric pressure) to yield a clear, colorless liquid.

Experimental Workflow Visualization

Caption: Step-by-step laboratory workflow for the synthesis.

Alternative & Modern Approaches

While thermal cyclization is reliable, it requires high temperatures that may not be suitable for sensitive substrates. Modern methods often achieve cyclization under milder, base-catalyzed conditions at or near room temperature.[1] For instance, using tetrabutylammonium fluoride (TBAF) in THF can promote the cyclization of the O-acyl intermediate without the need for heating, expanding the scope and efficiency of the synthesis.[2] One-pot procedures, where the intermediate is not isolated, have also been developed, primarily in polar aprotic solvents like DMSO with an inorganic base.[1]

Conclusion

The synthesis of this compound from acetamidoxime is a foundational reaction that illustrates the core principles of 1,2,4-oxadiazole chemistry. By understanding the mechanistic rationale behind the preferential O-acylation and the requirements for cyclodehydration, researchers can confidently apply, adapt, and troubleshoot this vital transformation. The presented protocol, grounded in classical and reliable methodology, provides a solid framework for accessing this important heterocyclic scaffold, while awareness of modern alternatives opens the door to broader applications in complex molecule synthesis and drug development.

References

-

Pravdivtsev, V., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6610. Available at: [Link]

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2009(1), 377-417. Available at: [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-548. Available at: [Link]

-

Gorelik, M. A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available at: [Link]

-

Borah, P., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 6, 101037. Available at: [Link]

-

Sako, M., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(8), 2235-2241. Available at: [Link]

-

Kumar, R., & Singh, P. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4099-4111. Available at: [Link]

Sources

One-Pot Synthesis of 3,5-Dimethyl-1,2,4-Oxadiazole: A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and other pharmacokinetic properties. This guide provides an in-depth technical exploration of the one-pot synthesis of a fundamental member of this class, 3,5-dimethyl-1,2,4-oxadiazole. We will dissect the prevalent synthetic strategies, delve into the mechanistic underpinnings of the cyclization process, and provide a detailed, field-proven experimental protocol. This document is designed to empower researchers with the practical and theoretical knowledge required for the efficient synthesis and application of this important heterocyclic motif.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its prevalence in drug discovery is attributed to its remarkable stability and its ability to mimic the electronic and steric properties of esters and amides, while being resistant to hydrolytic degradation. This bioisosterism allows for the modulation of a compound's physicochemical properties, such as lipophilicity and metabolic stability.[1] Consequently, the 1,2,4-oxadiazole moiety is found in a wide array of biologically active molecules, demonstrating activities as antimicrobial, antitumor, anti-inflammatory, and antidiabetic agents. The development of efficient and scalable synthetic routes to substituted 1,2,4-oxadiazoles is therefore a critical endeavor in modern medicinal chemistry.

Strategic Approaches to One-Pot Synthesis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, including the target molecule this compound, is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate.[2][3] One-pot procedures are highly desirable as they streamline the synthetic process, reduce waste, and improve overall efficiency by avoiding the isolation of intermediates.[4] Two primary one-pot strategies have emerged as the most practical and widely adopted.

Strategy A: From an Amidoxime and an Acylating Agent

This approach involves the in-situ formation of the O-acyl amidoxime by reacting an amidoxime with a suitable acylating agent, followed by a base- or acid-catalyzed cyclodehydration. For the synthesis of this compound, this translates to the reaction of acetamidoxime with an acetylating agent such as acetic anhydride or acetyl chloride.

Strategy B: From a Nitrile and Hydroxylamine

A more convergent approach begins with a nitrile, which first reacts with hydroxylamine to generate the amidoxime in situ. Subsequent acylation and cyclization then lead to the desired 1,2,4-oxadiazole.[2] In the case of this compound, this can be envisioned as a reaction involving acetonitrile and hydroxylamine, followed by acetylation and cyclization.

Mechanistic Insights: The "Why" Behind the Cyclization

The core of 1,2,4-oxadiazole synthesis lies in the cyclodehydration of the O-acyl amidoxime intermediate. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and troubleshooting potential issues. The most common and efficient methods employ base catalysis.

The Role of the Base in O-Acyl Amidoxime Cyclization

The base-catalyzed cyclization of an O-acyl amidoxime proceeds through a well-established pathway. Let's consider the cyclization of O-acetylacetamidoxime, the key intermediate in the synthesis of this compound.

Figure 1: Base-catalyzed cyclization of O-acetylacetamidoxime.

-

Deprotonation: A base, such as hydroxide or an amine, abstracts a proton from the amino group of the O-acyl amidoxime. This deprotonation significantly increases the nucleophilicity of the nitrogen atom.

-

Intramolecular Nucleophilic Attack: The resulting anionic nitrogen atom then undergoes an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the acyl group. This is the key ring-forming step.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Elimination and Dehydration: The intermediate then collapses, eliminating a molecule of water to form the stable aromatic 1,2,4-oxadiazole ring.

The choice of base and solvent can significantly influence the reaction rate and yield. Strong bases in aprotic polar solvents, such as NaOH or KOH in DMSO, have been shown to be particularly effective, often allowing the reaction to proceed at room temperature.[5]

Comparative Analysis of One-Pot Methodologies

The selection of a synthetic route often depends on factors such as starting material availability, desired reaction conditions, and scalability. The following table summarizes various one-pot methods applicable to the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, providing a comparative overview to guide experimental design.

| Starting Materials | Reagents/Catalyst | Conditions | Yield | Advantages | Disadvantages | Reference |

| Amidoxime, Carboxylic Acid Ester | NaOH/DMSO | Room Temperature | Good to Excellent | Mild conditions, one-pot from ester | Can be slow, substrate dependent | [5] |

| Nitrile, Hydroxylamine, Acyl Chloride | Acetic Acid (cat.), then DMSO | 100-120 °C | High | One-pot from nitrile, good yields | Requires elevated temperatures | [2] |

| Amidoxime, Acyl Chloride | Cs₂CO₃/MeCN | Room Temperature | Good to Excellent | Mild conditions | Cesium carbonate can be costly | |

| Nitrile, Hydroxylamine, Aldehyde | Base | Varies | Moderate to Good | Utilizes readily available aldehydes | Aldehyde can act as both reactant and oxidant | [6] |

| Amidoxime, Organic Nitrile | PTSA-ZnCl₂ | Varies | Good | Catalytic, mild | Requires a metal catalyst | [7] |

| Nitrile, Hydroxylamine, Meldrum's Acid | Microwave | Solvent-free | Good to Excellent | Rapid, solvent-free | Requires microwave reactor | [7] |

Detailed Experimental Protocol: One-Pot Synthesis from Acetamidoxime and Acetic Anhydride

This protocol is a representative procedure based on the highly efficient base-catalyzed reaction of an amidoxime with an anhydride.

Materials and Equipment:

-

Acetamidoxime

-

Acetic Anhydride

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Figure 2: Experimental workflow for the one-pot synthesis.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve acetamidoxime (1.0 eq) in anhydrous DMSO.

-

Base Addition: To the stirred solution, add powdered sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 15-20 minutes.

-

Cooling: Place the reaction flask in an ice bath to cool the mixture to 0-5 °C.

-

Addition of Acetic Anhydride: Add acetic anhydride (1.1 eq) dropwise to the cooled reaction mixture via a dropping funnel, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Product Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two singlets corresponding to the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two methyl carbons and the two quaternary carbons of the oxadiazole ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound.

Safety and Handling

A thorough understanding of the hazards associated with the reagents is paramount for the safe execution of this synthesis.

-

Acetamidoxime: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and fatal if inhaled. Causes severe skin burns and eye damage.[9] It is highly corrosive and reacts violently with water.[10] All manipulations should be carried out in a fume hood, and appropriate PPE, including acid-resistant gloves, is mandatory.

-

Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage. Handle with care, avoiding dust inhalation.

-

Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin and may carry dissolved chemicals with it. Always wear gloves when handling DMSO.

Conclusion

The one-pot synthesis of this compound is a robust and efficient process that provides access to a fundamental building block in medicinal chemistry. By understanding the underlying reaction mechanisms and carefully selecting the appropriate synthetic strategy and reaction conditions, researchers can reliably produce this valuable compound. The detailed protocol and safety considerations provided in this guide are intended to facilitate the successful and safe implementation of this synthesis in a laboratory setting.

References

-

Zakeri, M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. Available at: [Link]

-

Pace, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(4), 378-397. Available at: [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-548. Available at: [Link]

-

Lí, J., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2841-2845. Available at: [Link]

-

Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available at: [Link]

-

Kumar, D., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 174579. Available at: [Link]

-

Wielgus, E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]

-

Nowrouzi, N., et al. (2015). One-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids using 4-(dimethylamino)pyridinium acetate as efficient, regenerable, and green catalyst with ionic liquid character. Journal of the Iranian Chemical Society, 12(5), 801-806. Available at: [Link]

-

Sidneva, E. N., et al. (2022). One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Chemistry of Heterocyclic Compounds, 58(1), 60-65. Available at: [Link]

-

New Jersey Department of Health. (2009). Acetic Anhydride Hazard Summary. Available at: [Link]

-

ResearchGate. 1H and 13C NMR data (δ CDCl3, 300 MHz) of the 1,2,4-oxadiazoles 3c-e. Available at: [Link]

-

Wang, Y., et al. (2016). Base-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles from Nitriles, Aldehydes and Hydroxylamine Hydrochloride without Addition of Extra Oxidant. Organic & Biomolecular Chemistry, 14(28), 6783-6791. Available at: [Link]

-

Cotelle, P. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Current Organic Chemistry, 7(5), 427-445. Available at: [Link]

-

Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2506. Available at: [Link]

-

Srivastava, R. M., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry, 27(5), 455-457. Available at: [Link]

-

Reddy, T. S., et al. (2016). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3654. Available at: [Link]

-

International Labour Organization. (1999). International Chemical Safety Cards (ICSC): Acetic Anhydride. Available at: [Link]

-

Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. nj.gov [nj.gov]

- 10. ICSC 0209 - ACETIC ANHYDRIDE [chemicalsafety.ilo.org]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,5-Dimethyl-1,2,4-oxadiazole

Foreword: The Role of NMR in Heterocyclic Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules. For researchers in medicinal chemistry and drug development, proficiency in NMR interpretation is not merely a technical skill but a cornerstone of innovation. The 1,2,4-oxadiazole scaffold, a five-membered heterocycle, is a privileged structure in modern pharmacology, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2] The precise characterization of novel oxadiazole derivatives is paramount, and NMR provides the definitive data required to confirm molecular identity, purity, and structure.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a fundamental building block: 3,5-Dimethyl-1,2,4-oxadiazole. We will dissect the expected spectral data, explain the underlying physicochemical principles that govern the observed chemical shifts, and provide a field-proven experimental protocol for data acquisition.

Molecular Structure and Symmetry Analysis

To accurately predict and interpret an NMR spectrum, one must first consider the molecule's structural features, particularly its symmetry. This compound possesses a C₂ axis of symmetry that bisects the O1-N2 and N4-C5 bonds.

This symmetry dictates that the two methyl groups are chemically and magnetically equivalent. Likewise, the two carbon atoms of the heterocyclic ring, C3 and C5, are also equivalent. This has a profound simplifying effect on the resulting NMR spectra, as equivalent nuclei will produce a single, combined resonance signal.

Figure 1: Annotated structure of this compound highlighting the key nuclei.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be remarkably simple due to the molecular symmetry.

-

Signal: A single resonance signal will be observed.

-

Chemical Shift (δ): This signal corresponds to the six equivalent protons of the two methyl groups. The electron-withdrawing nature of the 1,2,4-oxadiazole ring deshields these protons, shifting their resonance downfield compared to aliphatic methyl groups. The expected chemical shift is approximately δ 2.4 - 2.6 ppm .

-

Multiplicity: As there are no adjacent protons to couple with, the signal will appear as a sharp singlet (s) .

-

Integration: The relative integral of this singlet will correspond to 6H .

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will also be simplified by the molecule's symmetry, revealing two distinct signals.

-

Signal 1 (Methyl Carbons): This signal represents the two equivalent sp³-hybridized carbons of the methyl groups. Their chemical shift is anticipated in the upfield region, typically around δ 10 - 15 ppm .

-

Signal 2 (Ring Carbons): This signal corresponds to the two equivalent sp²-hybridized carbons (C3 and C5) of the oxadiazole ring. These carbons are bonded to electronegative nitrogen and oxygen atoms within a heteroaromatic system, leading to significant deshielding. Consequently, their resonance is expected far downfield, in the range of δ 165 - 175 ppm . Studies on substituted 1,2,4-oxadiazoles confirm that methyl substitution at C5 induces a notable downfield shift on that carbon.[3]

Summary of Spectral Data

The anticipated NMR data is consolidated in the table below for clarity and quick reference.

| Nucleus | Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | Proton | ~ 2.5 | Singlet (s) | 6H | 2 x -CH₃ |

| ¹³C | Carbon | ~ 12 | Singlet | - | 2 x C H₃ |

| ¹³C | Carbon | ~ 170 | Singlet | - | C 3 & C 5 |

Experimental Protocol for NMR Data Acquisition

Adherence to a robust and reproducible protocol is essential for acquiring high-quality NMR data. The following procedure is a self-validating system designed for accuracy.

Step 1: Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of high-purity this compound directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice due to its excellent solubilizing power for a wide range of organic compounds and its well-characterized residual solvent peaks (¹H: ~δ 7.26 ppm; ¹³C: ~δ 77.16 ppm), which serve as a convenient secondary chemical shift reference.[4]

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.

Step 2: Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.[5][6]

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Rationale (Expert Insight) |

| Spectrometer Freq. | 400 MHz | 100 MHz | Standard for routine structural analysis. |

| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C to enhance signal via NOE. |

| Number of Scans (NS) | 8 - 16 | 256 - 1024 | Sufficient for good signal-to-noise (S/N) in ¹H; more scans needed for the less sensitive ¹³C nucleus. |

| Relaxation Delay (D1) | 2 seconds | 2 seconds | Allows for adequate relaxation of nuclei between pulses, crucial for accurate integration. |

| Acquisition Time (AQ) | ~4 seconds | ~1.5 seconds | Ensures good digital resolution. |

| Spectral Width (SW) | 20 ppm | 220 ppm | Covers the full expected range of chemical shifts for both proton and carbon spectra. |

Step 3: Data Processing and Analysis

-

Fourier Transform: Apply an exponential multiplying function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve S/N, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm (¹H) or δ 77.16 ppm (¹³C).

-

Peak Picking and Integration: Identify all resonance signals and, for the ¹H spectrum, integrate the peak areas to determine the relative proton ratios.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 3,5-Dimethyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Promising Scaffold